molecular formula C22H20O2 B8247032 (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol

Cat. No.: B8247032
M. Wt: 316.4 g/mol
InChI Key: JRAPAWFDOQVLLC-QURGRASLSA-N
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Description

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is a triphenylethylene derivative with a molecular formula of C₂₂H₂₀O₂ (molar mass: 316.39 g/mol) . It features an E-configuration at the central double bond, distinguishing it from its Z-isomer (CAS 89778-37-0) . Structurally, it comprises two phenyl groups and a 4-hydroxyphenyl moiety linked via a butenyl chain. This compound is closely related to tamoxifen metabolites and selective estrogen receptor modulators (SERMs), exhibiting estrogenic activity in certain contexts .

Properties

IUPAC Name

4-[(E)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPAWFDOQVLLC-QURGRASLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.

Another method involves nucleophilic aromatic substitution of aryl halides. This reaction requires the presence of strongly electron-attracting groups such as NO₂ in the ortho or para positions, and the use of strongly basic nucleophilic reagents . The reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol.

Industrial Production Methods

Industrial production of phenolic compounds, including (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol, often involves the oxidation of cumene or the hydrolysis of diazo compounds . These methods are well-established and allow for the large-scale production of phenols with high efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, silver oxide

    Reduction: Sodium borohydride

    Electrophilic Substitution: Nitric acid (for nitration), bromine water (for bromination)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Nitro-phenols, bromo-phenols

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol, enabling a comparative analysis of their pharmacological and chemical properties.

Tamoxifen Bisphenol (Tam-Bis)

  • Structure: 4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-en-1-yl]phenol.
  • Key Differences: Tam-Bis has an additional hydroxyl group on the phenyl ring compared to (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol.
  • Activity : Acts as a full estrogen agonist, promoting cell proliferation in estrogen-dependent breast cancer cell lines. This contrasts with tamoxifen’s antagonist activity .
  • Implications : Found in tamoxifen-resistant tumors, Tam-Bis may contribute to therapy failure by reversing tamoxifen’s antiestrogenic effects .

(Z)-4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol

  • Structure : Chlorine substitution at the 4-position of the butenyl chain.
  • Key Differences : The chloro derivative lacks the hydroxyl group present in the target compound.
  • Activity : Functions as a SERM, similar to ospemifene, and is used to treat dyspareunia. The chloro group enhances metabolic stability compared to hydroxylated analogs .
  • Isomerism : The Z-isomer (CAS 89778-41-6) is pharmacologically active, whereas the E-isomer’s activity remains less characterized .

(E)-Metabolite E (Met E)

  • Structure: 4-[1,2-Diphenylbut-1-en-1-yl]phenol.
  • Key Differences : Lacks the 4-hydroxy group on the butenyl chain.
  • Activity : Full estrogen agonist in vitro, inducing proliferation in breast cancer cells. Its E-isomer is implicated in tamoxifen resistance .
  • Therapeutic Impact : Unlike tamoxifen (an antagonist), Met E’s agonist activity may counteract therapeutic benefits .

Ethylstilboestrol (4,4'-(1E)-But-1-ene-1,2-diyldiphenol)

  • Structure : Ethyl-substituted stilbene diol.
  • Key Differences : Contains two 4-hydroxyphenyl groups linked by an ethyl-substituted ethylene bridge.
  • Activity: A synthetic estrogen with potent agonist activity. Its structural rigidity enhances receptor binding compared to flexible triphenylethylenes like (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol .

Tamoxifen Citrate

  • Structure: (Z)-2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine citrate.
  • Key Differences: Incorporates a dimethylaminoethoxy side chain, critical for antiestrogenic activity.
  • Activity : Binds estrogen receptors as a competitive antagonist. The target compound, lacking this side chain, exhibits agonist behavior, highlighting the role of substituents in modulating activity .

Structural and Functional Comparison Table

Compound Name Structural Features Estrogenic Activity Role in Therapy Key References
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol 4-hydroxybutenyl chain, E-configuration Agonist Potential resistance driver
Tamoxifen Bisphenol (Tam-Bis) Additional 4-hydroxyphenyl group Full agonist Promotes tumor growth in resistance
(Z)-4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol Chloro substitution, Z-configuration SERM (mixed) Dyspareunia treatment
Ethylstilboestrol Ethyl-substituted stilbene diol Potent agonist Synthetic estrogen
Tamoxifen Citrate Dimethylaminoethoxy side chain, Z-configuration Antagonist Breast cancer therapy

Research Findings and Implications

Isomer-Specific Activity: The E-isomer of 4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol demonstrates agonist activity, while Z-isomers of related compounds (e.g., tamoxifen) are antagonists. This highlights the critical role of geometric isomerism in estrogen receptor modulation .

Metabolite-Driven Resistance : (E)-Met E and Tam-Bis, identified in tamoxifen-resistant tumors, suggest that metabolic conversion of parent drugs into agonists may undermine treatment efficacy .

Substituent Effects : The presence of hydroxyl or chloro groups alters binding affinity and metabolic stability. For example, chloro derivatives exhibit prolonged half-lives, making them viable SERM candidates .

Biological Activity

(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol, also known as a derivative of phenol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

The compound has the molecular formula C22H20O2 and a molecular weight of 316.4 g/mol. Its structure is characterized by a hydroxy group attached to a diphenylbutenyl moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC22H20O2
Molecular Weight316.4 g/mol
IUPAC Name4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol
InChI KeyJRAPAWFDOQVLLC-UHFFFAOYSA-N

The biological activity of (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol is attributed to its ability to interact with various molecular targets within biological systems:

  • Antioxidant Activity : The hydroxy group can donate electrons, neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may inhibit the production of pro-inflammatory cytokines.
  • Estrogenic Activity : Research indicates that similar compounds exhibit estrogenic effects by binding to estrogen receptors, potentially influencing cell proliferation in hormone-sensitive tissues.

Antioxidant and Anti-inflammatory Effects

A study demonstrated that (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol significantly reduced oxidative stress markers in vitro. The compound was shown to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity in cultured cells. This suggests a protective role against cellular damage caused by oxidative stress.

Estrogenic Activity

Research published in the Journal of Medicinal Chemistry explored the estrogenic properties of compounds structurally similar to (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol. These studies indicated that such compounds can act as selective estrogen receptor modulators (SERMs), influencing cell growth in breast cancer models. The compound's ability to mimic estrogen could have implications for therapeutic strategies in hormone-dependent cancers.

Case Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of various phenolic compounds on cancer cell lines, (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM, indicating potent anti-cancer activity compared to control groups.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration. Results showed that treatment with (E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol led to improved neuronal survival and reduced apoptosis in response to oxidative stressors.

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